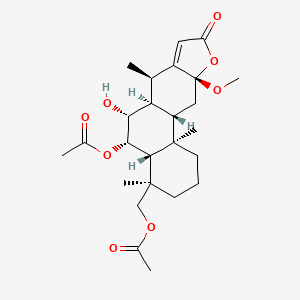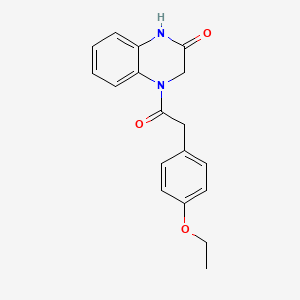
Chagreslactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chagreslactone is an organic compound used for research related to life sciences . It’s a minor constituent isolated from the leaves of Myrospermum frutescens .
Molecular Structure Analysis
Chagreslactone, along with other compounds like Chagresnol and 6beta,18-diacetoxycassan-13,15-diene, possess cassane skeletons . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Chagreslactone are not provided in the available resources. Typically, such properties would include things like density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Molecular Structure and Applications in Disease Treatment
- Molecular Structure and Natural Derivation : Chagreslactone, identified in the leaves of Myrospermum frutescens, is a cassane skeleton diterpene. Its molecular structure and stereochemistry were elucidated using NMR, UV, IR, and MS spectroscopy. This compound was investigated for potential activities against Chagas's disease (Torres-Mendoza et al., 2004).
Chaperone Therapy and Disease Management
- Chaperone Therapy for Lysosomal Diseases : Chaperone therapy is a novel approach for treating lysosomal diseases, where small-molecule chaperones stabilize mutant enzymes, enhancing their stability and correcting their conformation. This therapeutic strategy has shown potential for diseases like Fabry disease, GM1-gangliosidosis, and Gaucher disease, where it could improve the bioavailability of drugs and patient quality of life (Parenti et al., 2014).
- Chaperones in Protein Folding and Proteostasis : Molecular chaperones play a crucial role in protein folding and maintaining proteostasis. They guide the folding, intracellular disposition, and proteolytic turnover of key cell growth and survival regulators. Disruption in proteostasis is linked to aging and degenerative diseases (Kim et al., 2013).
- Chaperone Therapies for Protein Misfolding Diseases : Emerging chaperone therapies are developed to treat protein misfolding diseases. This includes lysosomal diseases where unstable mutant enzyme proteins are stabilized by chemical chaperones, enhancing enzyme activity and correcting pathophysiology (Suzuki, 2014).
Chaperone Therapy in Metabolic Diseases
- Impact on Type 1 Diabetes : The study of a humanised CD3-antibody, ChAglyCD3, showed that its treatment in type 1 diabetic patients can suppress the rise in insulin requirements, depending on their age and initial residual beta cell function. This finding helps in defining inclusion criteria for prevention trials in type 1 diabetes (Keymeulen et al., 2010).
Future Directions
properties
IUPAC Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17-,19-,20+,21+,22-,23-,24+,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNZVWBRRAOGK-LQDYNQSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)OC)[C@]4(CCC[C@@]([C@@H]4[C@@H]([C@@H]2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2766138.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2766146.png)

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)


![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)


![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
